6,7-dimethyl-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide
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Overview
Description
6,7-dimethyl-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.
Introduction of the Dimethyl Groups: The 6,7-dimethyl groups are introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the chromene derivative with an appropriate amine, such as 2-phenyl-2-(piperidin-1-yl)ethylamine, under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromene ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (MOM-Cl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydroxylated chromene derivatives.
Substitution: Halogenated or alkylated chromene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its chromene core is a versatile scaffold for the development of new materials and catalysts.
Biology
Biologically, 6,7-dimethyl-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide has potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound could be explored for its potential anti-inflammatory, antioxidant, and anticancer properties. Its ability to modulate biological pathways makes it a promising candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.
Mechanism of Action
The mechanism of action of 6,7-dimethyl-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The chromene core can interact with active sites of enzymes, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity to receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4H-chromene-2-carboxamide: Lacks the dimethyl and piperidine groups, resulting in different biological activity.
6,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid: Similar core structure but different functional groups, leading to variations in reactivity and applications.
N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide: Similar structure but without the dimethyl groups, affecting its chemical properties and biological activity.
Uniqueness
The unique combination of the chromene core, dimethyl groups, and piperidine ring in 6,7-dimethyl-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide provides it with distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C25H28N2O3 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
6,7-dimethyl-4-oxo-N-(2-phenyl-2-piperidin-1-ylethyl)chromene-2-carboxamide |
InChI |
InChI=1S/C25H28N2O3/c1-17-13-20-22(28)15-24(30-23(20)14-18(17)2)25(29)26-16-21(19-9-5-3-6-10-19)27-11-7-4-8-12-27/h3,5-6,9-10,13-15,21H,4,7-8,11-12,16H2,1-2H3,(H,26,29) |
InChI Key |
DKDIDDVCCAPAHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NCC(C3=CC=CC=C3)N4CCCCC4 |
Origin of Product |
United States |
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